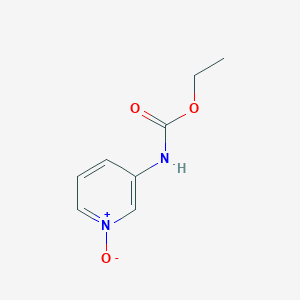![molecular formula C17H16N2O3S B239869 N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide, also known as AMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. AMT is a member of the benzamide family and is structurally similar to other compounds such as sulpiride and metoclopramide.
Aplicaciones Científicas De Investigación
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been used in various scientific research applications, including as a tool to study the effects of dopamine receptor antagonists on behavior. N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been shown to have high affinity for the dopamine D2 receptor, making it a useful tool to study the effects of dopamine receptor antagonists on behavior.
Mecanismo De Acción
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. By blocking dopamine receptors, N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide can alter the activity of dopamine in the brain, leading to changes in behavior.
Biochemical and Physiological Effects:
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide can reduce locomotor activity and induce catalepsy in rats, suggesting that it may have potential as an antipsychotic medication. Additionally, N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been shown to have anxiolytic effects in mice, indicating that it may have potential as an anti-anxiety medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide in lab experiments is its high affinity for the dopamine D2 receptor, making it a useful tool to study the effects of dopamine receptor antagonists on behavior. However, a limitation of using N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide is that it may have off-target effects on other receptors, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide. One area of interest is the development of more selective dopamine receptor antagonists that can be used to study the effects of dopamine on behavior. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide and its potential applications in the treatment of psychiatric disorders. Finally, studies are needed to investigate the potential side effects of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide and to determine its safety for use in humans.
In conclusion, N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. Its high affinity for the dopamine D2 receptor makes it a useful tool to study the effects of dopamine receptor antagonists on behavior. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide involves the reaction of 3-acetylphenyl isothiocyanate with 4-methoxyaniline in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide.
Propiedades
Nombre del producto |
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-11(20)13-4-3-5-14(10-13)18-17(23)19-16(21)12-6-8-15(22-2)9-7-12/h3-10H,1-2H3,(H2,18,19,21,23) |
Clave InChI |
RNJPSURZUOACEH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)


![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)
